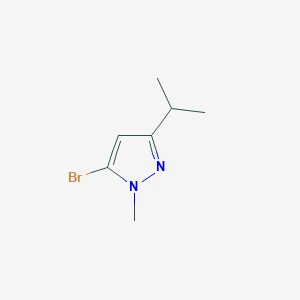

5-Bromo-3-isopropyl-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methyl-3-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYVXZCXRDJIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole

Part 1: Executive Summary & Strategic Analysis

The Target & Its Utility

The molecule 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole is a high-value heterocyclic building block, frequently utilized in the development of kinase inhibitors, sGC stimulators, and agrochemicals. Its structural integrity relies on the precise placement of three substituents:

-

N1-Methyl: Fixes the tautomeric equilibrium.

-

C3-Isopropyl: Provides steric bulk and lipophilicity.

-

C5-Bromine: The reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Synthetic Challenge: Regiochemistry

The core challenge in synthesizing this molecule is regioselectivity .[1][2] A standard electrophilic bromination (e.g., using NBS) of the parent pyrazole will fail to yield the target.

-

Electrophilic Aromatic Substitution (EAS): The pyrazole ring is electron-rich. The lone pair on N1 donates electron density into the ring. EAS (using

or NBS) predominantly occurs at the C4 position, which is the most nucleophilic site (analogous to the beta-position of pyrrole). This yields the 4-bromo isomer, an impurity that is difficult to separate. -

Directed Ortho-Metalation (DoM): To functionalize C5 , we must exploit the acidity of the C5-proton. The inductive effect of the adjacent N1-nitrogen makes the C5-H significantly more acidic (

) than C4-H. Deprotonation with a strong organolithium base generates a C5-anion, which can then be trapped with an electrophilic bromine source.

Decision Matrix: Pathway Selection

Caption: Pathway comparison showing why Lithiation (Path B) is required to bypass the natural C4-reactivity of the pyrazole ring.

Part 2: Detailed Experimental Protocol

Precursor Synthesis (If not commercially sourced)

Note: If purchasing 3-isopropyl-1-methyl-1H-pyrazole, skip to Section 2.2.

Reaction: Condensation of 4-methyl-3-oxopentanenitrile (or equivalent

-

Optimization: Use fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) as solvent to enhance regioselectivity toward the 1-methyl-3-isopropyl isomer [1].[3] Alternatively, purify via distillation; the 1,3-isomer typically has a lower boiling point than the 1,5-isomer.

Core Synthesis: C5-Lithiation and Bromination

Objective: Regioselective installation of Bromine at C5. Scale: 10.0 mmol (Representative).

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[4] | Amount | Role |

| 3-Isopropyl-1-methyl-1H-pyrazole | 124.18 | 1.0 | 1.24 g | Substrate |

| n-Butyllithium (2.5M in hexanes) | - | 1.2 | 4.8 mL | Base (Lithiation) |

| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | 259.82 | 1.3 | 3.38 g | Bromine Source* |

| THF (Anhydrous) | - | - | 25 mL | Solvent |

*Note:

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Flush with

for 15 minutes. -

Add 3-isopropyl-1-methyl-1H-pyrazole (1.24 g, 10 mmol) and anhydrous THF (25 mL).

-

-

Lithiation (The Critical Step):

-

Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents the isomerization of the lithiated species and suppresses side reactions with the methyl group.

-

Add n-BuLi (4.8 mL, 12 mmol) dropwise via syringe over 10 minutes.

-

Observation: The solution may turn yellow/orange, indicating the formation of the 5-lithio anion.

-

Stir at -78°C for 45 to 60 minutes . Causality: Sufficient time is needed for complete deprotonation, but extending beyond 1 hour risks thermodynamic equilibration to the N-methyl lithiated species (kinetic vs thermodynamic control). [2]

-

-

Bromination (Quench):

-

Dissolve the bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane or

) in 5 mL anhydrous THF. -

Add this solution dropwise to the reaction mixture at -78°C.

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (rt) over 1 hour.

-

-

Work-up:

-

Quench with saturated aqueous

(20 mL). -

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/EtOAc gradient (typically 9:1 to 4:1).

-

Target: The 5-bromo product is less polar than the 4-bromo byproduct (if any formed) and the starting material.

-

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate the loss of the C5 proton.

| Analytical Method | Expected Result (Success) | Failure Mode (Warning) |

| 1H NMR (CDCl3) | Disappearance of singlet at ~7.2-7.4 ppm (C5-H). Retention of singlet at ~6.0-6.2 ppm (C4-H). | Presence of two aromatic singlets indicates starting material or 4-bromo isomer (if C5-H remains). |

| 13C NMR | C5 carbon shift moves upfield significantly due to the Heavy Atom Effect of Bromine (C-Br typically ~110-125 ppm). | C-Br shift at ~95 ppm suggests C4-bromination. |

| GC-MS / LC-MS | Molecular ion | Mass of 282 indicates dibromination (over-reaction). |

Part 3: Process Workflow & Safety

Synthesis Workflow Diagram

Caption: Operational workflow emphasizing the temperature-controlled lithiation sequence.

Safety & Handling

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (

or Ar). Use a syringe with a long needle and positive pressure. Have a bucket of sand or Class D extinguisher nearby. -

Exotherm Control: The quenching step (adding the electrophile) can be exothermic. Add slowly at -78°C to prevent runaway temperatures which degrade the regioselectivity.

References

-

Regioselectivity in Pyrazole Synthesis: Rosa, F. A., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[3] Synlett, 2005.

-

Lithiation Mechanism & Regiochemistry: Begtrup, M., et al. "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study."[5] Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[5]

-

General Pyrazole Bromination Overview: "Regioselectivity of Pyrazole Bromination." Journal of Heterocyclic Chemistry, General Reference.

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

characterization of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Characterization of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole

Introduction: The Strategic Value of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of biologically active molecules. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target-binding affinity.

This guide provides a comprehensive technical overview of This compound , a heterocyclic building block with significant potential for synthetic elaboration. The presence of a bromine atom at the 5-position offers a reactive handle for a wide array of cross-coupling reactions, while the isopropyl and N-methyl groups modulate the molecule's steric and electronic profile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth characterization data, validated experimental protocols, and field-proven insights into the synthesis and reactivity of this valuable intermediate.

Physicochemical and Structural Data

A foundational understanding of a molecule's physical properties is critical for its application in synthesis and purification. The key physicochemical data for this compound are summarized below.

| Property | Data |

| Molecular Formula | C₇H₁₁BrN₂ |

| Molecular Weight | 203.08 g/mol |

| Appearance | Expected to be a solid or oil |

| IUPAC Name | This compound |

| InChI Key | ODWXMADXDUAWSO-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)C1=NN(C)C=C1Br |

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a logical sequence involving the formation of the core pyrazole ring followed by regioselective bromination. The causality for this pathway is rooted in the accessibility of starting materials and the predictable reactivity of pyrazole systems.

Protocol 1: Synthesis of 3-isopropyl-1-methyl-1H-pyrazole

The initial step involves a classic Knorr-type pyrazole synthesis, where a β-diketone or its equivalent is condensed with a hydrazine. In this case, 4-methyl-1,3-pentanedione serves as the ideal precursor to react with methylhydrazine.

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1,3-pentanedione (1.0 eq) and ethanol (5 mL per mmol of diketone).

-

Slowly add methylhydrazine (1.05 eq) to the solution at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-isopropyl-1-methyl-1H-pyrazole, which can be purified by column chromatography if necessary.

Protocol 2: Regioselective Bromination

The N-methylated pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C5 position is sterically accessible and electronically favored for bromination. N-Bromosuccinimide (NBS) is an excellent choice as a brominating agent due to its ease of handling and high selectivity.

Step-by-Step Methodology:

-

Dissolve the 3-isopropyl-1-methyl-1H-pyrazole (1.0 eq) from the previous step in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate. The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.

-

After filtration and concentration, the crude this compound can be purified by silica gel column chromatography.

Caption: Synthetic workflow for this compound.

Comprehensive Spectroscopic Characterization

The structural elucidation of the target compound relies on a combination of modern spectroscopic techniques. The following sections detail the expected data from NMR, IR, and Mass Spectrometry analyses.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in the molecule. The expected chemical shifts (δ) and coupling patterns are highly predictable for this structure.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

| Pyrazole C4-H | ~6.1-6.3 | Singlet (s) | N/A | 1H | The sole proton on the electron-rich pyrazole ring, appearing as a sharp singlet. |

| N-CH₃ | ~3.6-3.8 | Singlet (s) | N/A | 3H | Methyl group attached to the nitrogen atom, deshielded by the heteroatom. |

| Isopropyl CH | ~2.9-3.1 | Septet (sept) | ~7.0 Hz | 1H | Methine proton split by the six equivalent protons of the two methyl groups. |

| Isopropyl CH₃ | ~1.2-1.4 | Doublet (d) | ~7.0 Hz | 6H | Six equivalent protons of the two methyl groups split by the single methine proton. |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Pyrazole C 3 | ~155-158 | Carbon bearing the isopropyl group, significantly downfield due to attachment to two nitrogen atoms. |

| Pyrazole C 5 | ~125-130 | Carbon bearing the bromine atom. The halogen effect shifts this carbon downfield. |

| Pyrazole C 4 | ~105-108 | The CH carbon of the pyrazole ring, appearing in the typical aromatic/heteroaromatic region. |

| Isopropyl C H | ~26-29 | Methine carbon of the isopropyl group. |

| N-C H₃ | ~36-39 | N-methyl carbon, deshielded by the adjacent nitrogen. |

| Isopropyl C H₃ | ~21-23 | Equivalent methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3150 | C-H Stretch (sp²) | Medium | Stretching of the C-H bond on the pyrazole ring. |

| 2950-3000 | C-H Stretch (sp³) | Strong | Asymmetric and symmetric stretching of C-H bonds in the methyl and isopropyl groups. |

| ~1550 | C=N Stretch | Medium-Strong | Stretching vibration characteristic of the pyrazole ring. |

| ~1470 | C=C Stretch | Medium | Stretching vibration characteristic of the pyrazole ring. |

| 1365-1385 | C-H Bend | Medium | Bending (scissoring) vibrations of the isopropyl group, often a doublet. |

| 600-800 | C-Br Stretch | Medium-Strong | Stretching of the carbon-bromine bond, found in the fingerprint region.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z Value | Ion | Rationale |

| 202/204 | [M]⁺ | Molecular Ion Peak . The characteristic 1:1 isotopic pattern for bromine results in two peaks of nearly equal intensity separated by 2 amu.[3] |

| 187/189 | [M-CH₃]⁺ | Loss of a methyl radical from the parent ion. The bromine isotopic pattern remains. |

| 159/161 | [M-C₃H₇]⁺ | Loss of an isopropyl radical, a common fragmentation pathway for isopropyl-substituted compounds. The bromine isotopic pattern remains. |

| 123 | [M-Br]⁺ | Loss of a bromine radical. This fragment will not exhibit the isotopic pattern. |

Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The C5-Br bond is the key reactive site, enabling a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Core Reactivity:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to oxidative addition to a Palladium(0) catalyst. This makes the compound an excellent substrate for reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Reaction: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Lithiation/Metal-Halogen Exchange: Treatment with a strong organolithium base (e.g., n-BuLi) at low temperatures can lead to metal-halogen exchange, generating a potent pyrazolyl-lithium nucleophile. This can then be quenched with a variety of electrophiles to install new functional groups at the C5 position.

Caption: Key cross-coupling reactions utilizing the C5-Bromo handle.

Safety and Handling

While toxicological properties have not been thoroughly investigated for this specific compound, related brominated heterocyclic compounds require careful handling.[4]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[4]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

-

-

Hazards: Expected to cause skin irritation (H315) and serious eye irritation (H319).[5] May be harmful if swallowed.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in discovery chemistry. Its synthesis is straightforward, and its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques (NMR, IR, and MS). The true power of this molecule is realized through its C5-bromo functionality, which serves as a versatile anchor point for the introduction of molecular diversity via modern cross-coupling chemistry. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and strategically employ this compound in their research and development programs.

References

-

PubChem. 5-Bromo-1-isopropyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

-

Capot Chemical. MSDS of 5-Bromo-3-methyl-1H-pyrazole. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Carlo Erba Reagents. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]

-

Chemsrc. CAS#:53616-28-7 | 5-(bromomethyl)-4-isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one. [Link]

-

Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

-

ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Infrared Spectroscopy. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR: Novice Level, Spectrum 3. [Link]

-

Wikipedia. Pyrrole. [Link]

-

NIST WebBook. 4-Bromo-3,5-dimethylpyrazole-1-methanol. [Link]

-

PubChemLite. 4-bromo-1-isopropyl-5-methyl-1h-pyrazole. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ChemConnections. Mass Spectrometry Fragmentation. [Link]

-

PubChem. 5-Bromo-3-methyl-1-(2-methylpropyl)pyrazole. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole

This technical guide provides a comprehensive analytical framework for the spectral characterization of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole. As a novel or sparsely documented compound in publicly accessible literature, this document establishes a predictive and methodological foundation for its identification and analysis. This guide is intended for researchers, scientists, and professionals in drug development who are working with substituted pyrazole scaffolds.

The synthesis and characterization of novel pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate spectral analysis is paramount for unequivocal structure elucidation and purity assessment. This guide will delve into the predicted spectral data for this compound and provide standardized protocols for experimental data acquisition.

Molecular Structure and Predicted Spectral Data

The structural features of this compound, including the substituted pyrazole ring, directly influence its spectral properties. The following sections provide a detailed prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the methyl, isopropyl, and pyrazole ring protons. The electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyrazole ring will influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazole H-4 | 6.1 - 6.3 | Singlet | N/A | 1H |

| N-CH₃ | 3.6 - 3.8 | Singlet | N/A | 3H |

| Isopropyl CH | 2.9 - 3.2 | Septet | 6.5 - 7.5 | 1H |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet | 6.5 - 7.5 | 6H |

The prediction for the pyrazole H-4 singlet is based on similar substituted pyrazoles.[1][2][3] The chemical shifts for the N-methyl and isopropyl groups are estimated from standard chemical shift tables and data for related structures.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon attached to the bromine atom is expected to be significantly shifted.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-5 (C-Br) | 138 - 142 |

| Pyrazole C-3 (C-isopropyl) | 150 - 155 |

| Pyrazole C-4 | 105 - 110 |

| N-CH₃ | 35 - 40 |

| Isopropyl CH | 25 - 30 |

| Isopropyl CH₃ | 20 - 25 |

These predictions are informed by the analysis of various substituted pyrazoles and the known effects of substituents on aromatic and heteroaromatic rings.[4][5]

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the following is expected:

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass for C₇H₁₁BrN₂ is approximately 202.01 g/mol .

-

Key Fragmentation Patterns: Fragmentation may involve the loss of the isopropyl group, a methyl group, or the bromine atom.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N stretching (pyrazole ring) | 1500 - 1600 |

| C-N stretching | 1300 - 1400 |

| C-Br stretching | 500 - 650 |

These predictions are based on well-established IR correlation tables and data for similar heterocyclic compounds.[6][7]

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry

Objective: To determine the accurate molecular weight and isotopic distribution.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. Compare the experimental mass to the theoretical mass.

Infrared Spectroscopy

Objective: To identify the characteristic functional groups.

Methodology:

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. .

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Molecular Structure and Workflow

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the spectral analysis of a novel compound.

Conclusion

This technical guide provides a robust framework for the spectral characterization of this compound. While based on predictive data due to the absence of published experimental spectra, the provided information is grounded in established spectroscopic principles and data from structurally related compounds. The detailed experimental protocols offer a clear path for researchers to obtain and validate the spectral data for this and similar novel pyrazole derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in fields where pyrazole chemistry plays a crucial role.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). Examples 13C NMR Spectra. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-isopropyl-5-methyl-1h-pyrazole. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Examples 13C NMR Spectra [orgspectroscopyint.blogspot.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, a substituted pyrazole of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in numerous therapeutic agents, and understanding the characteristics of its halogenated derivatives is crucial for the design and synthesis of novel drug candidates. This document details the structural features, expected physicochemical properties, synthetic strategies, and key chemical reactions of this compound. Furthermore, it explores the potential applications of this compound as a versatile building block in the development of new therapeutics, supported by established protocols and expert insights.

Introduction: The Significance of Substituted Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of compounds that interact with a wide range of biological targets. This has led to the development of numerous successful drugs across various therapeutic areas.[1] The incorporation of different substituents onto the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Halogenated pyrazoles, in particular, are of immense synthetic utility. The introduction of a bromine atom, as in this compound, provides a reactive handle for a variety of cross-coupling reactions. This enables the facile introduction of diverse molecular fragments, thereby expanding the chemical space available for drug discovery programs. This guide will focus specifically on the this compound isomer, providing a detailed analysis of its properties and synthetic potential.

Molecular Structure and Physicochemical Properties

The structure of this compound features a pyrazole ring substituted with a bromine atom at the 5-position, an isopropyl group at the 3-position, and a methyl group on the N1 nitrogen.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole[1] | 5-Bromo-1-isopropyl-1H-pyrazol-3-amine[2] | 5-Bromo-1-methyl-1H-pyrazole[3] |

| Molecular Formula | C₇H₁₁BrN₂ | C₇H₁₁BrN₂ | C₆H₁₀BrN₃ | C₄H₅BrN₂ |

| Molecular Weight | 203.08 g/mol | 203.08 g/mol | 204.07 g/mol | 161.00 g/mol |

| Appearance | Expected to be a liquid or low-melting solid | - | - | Solid |

| Boiling Point | Estimated >200 °C | - | - | - |

| Melting Point | Not available | Not available | Not available | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - | - | - |

| CAS Number | Not available | 1354704-46-3 | 2171323-71-8 | 361476-01-9 |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for pyrazole ring formation and subsequent functionalization. A plausible and efficient synthetic route involves the cyclization of a β-diketone precursor with a substituted hydrazine, followed by regioselective bromination.

Proposed Synthetic Pathway

A logical synthetic approach would start from isobutyrylacetone (4-methyl-2,4-pentanedione) and methylhydrazine. The initial condensation would yield 3-isopropyl-1,5-dimethyl-1H-pyrazole. Subsequent bromination would then need to be regioselective for the 5-position. However, direct bromination of substituted pyrazoles can sometimes lead to mixtures of isomers.

A more controlled synthesis, affording the desired isomer, would involve the construction of the pyrazole ring with the bromine atom already in place or introduced at an earlier stage. A potential route is outlined below:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

-

To a solution of isobutyrylacetonitrile (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-isopropyl-1-methyl-1H-pyrazol-5-amine.

Step 2: Synthesis of this compound via Sandmeyer-type Reaction

-

Dissolve 3-isopropyl-1-methyl-1H-pyrazol-5-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

This proposed synthesis is analogous to established procedures for the synthesis of other brominated pyrazoles.[4]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom at the C5 position of the pyrazole ring. This C-Br bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 5-position. This versatility is a key reason for the compound's utility in medicinal chemistry.

Figure 2: Key cross-coupling reactions of this compound.

4.1.1. Suzuki-Miyaura Coupling

This reaction enables the formation of a carbon-carbon bond between the pyrazole ring and an aryl or vinyl group.

-

Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

De-gas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify by column chromatography.

-

4.1.2. Sonogashira Coupling

This reaction is used to introduce an alkyne moiety at the 5-position.

-

Protocol:

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Upon completion, perform an aqueous work-up and extract the product.

-

Purify by column chromatography.

-

4.1.3. Buchwald-Hartwig Amination

This reaction facilitates the formation of a carbon-nitrogen bond, leading to the synthesis of 5-aminopyrazoles.

-

Protocol:

-

Combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a reaction vessel.

-

Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the isopropyl group protons, and the N-methyl protons.

-

Pyrazole H-4: A singlet is expected in the aromatic region, likely around δ 6.0-6.5 ppm.

-

Isopropyl CH: A septet is anticipated for the methine proton of the isopropyl group, coupled to the six methyl protons, likely in the range of δ 3.0-3.5 ppm.

-

Isopropyl CH₃: A doublet for the six equivalent methyl protons of the isopropyl group, coupled to the methine proton, is expected around δ 1.2-1.4 ppm.

-

N-CH₃: A singlet for the three protons of the N-methyl group should appear in the range of δ 3.6-3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Pyrazole C3, C4, C5: The signals for the pyrazole ring carbons are expected in the aromatic region (δ 100-150 ppm). The carbon bearing the bromine (C5) will likely be the most downfield of these.

-

Isopropyl CH: The methine carbon of the isopropyl group is expected around δ 25-30 ppm.

-

Isopropyl CH₃: The methyl carbons of the isopropyl group should appear around δ 20-25 ppm.

-

N-CH₃: The N-methyl carbon is anticipated in the range of δ 35-40 ppm.

Mass Spectrometry

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z = 202 and 204. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the various functional groups present in the molecule.

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹.

-

C-H stretching (aliphatic): Around 2970-2870 cm⁻¹.

-

C=C and C=N stretching (pyrazole ring): In the region of 1600-1450 cm⁻¹.

-

C-Br stretching: Typically in the fingerprint region, below 700 cm⁻¹.

Applications in Drug Development

The versatility of this compound as a synthetic intermediate makes it a valuable tool for drug discovery and development. The ability to introduce a wide range of substituents at the 5-position through cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening.

The pyrazole core itself is present in a number of approved drugs, and its derivatives have been investigated for a multitude of therapeutic applications, including as:

The specific substitution pattern of this compound provides a unique starting point for the design of novel compounds with potentially improved pharmacological properties.

Conclusion

This compound is a key synthetic building block with significant potential in the field of drug discovery. Its well-defined structure and the reactivity of the C-Br bond allow for the systematic and efficient synthesis of diverse libraries of substituted pyrazoles. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. As the demand for novel therapeutics continues to grow, the strategic use of such versatile intermediates will be crucial in the development of the next generation of medicines.

References

- Smolecule. (2023, July 26). Buy 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole | 1354704-46-3. Smolecule.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Guidechem. (2020, February 8). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? Guidechem.

- MDPI. (2009, July 3).

-

PubChem. (n.d.). 5-Bromo-1-isopropyl-1H-pyrazol-3-amine. Retrieved February 15, 2026, from [Link]

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

Sources

- 1. Buy 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole | 1354704-46-3 [smolecule.com]

- 2. 5-Bromo-1-isopropyl-1H-pyrazol-3-amine | C6H10BrN3 | CID 146680326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Value of the Bromopyrazole Scaffold

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Substituted Bromopyrazoles for Drug Discovery

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics.[1][2] This guide provides an in-depth technical overview of a representative member of this class, 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole. While the specific isomer 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole is not readily found in commercial or literature databases, the principles of synthesis, characterization, and application detailed herein are directly transferable. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging brominated pyrazole scaffolds as versatile intermediates for creating novel chemical entities.

Substituted pyrazoles are integral to a wide spectrum of biologically active compounds, demonstrating activities that span from anticancer and anti-inflammatory to antimicrobial.[2][3][4] The strategic introduction of a bromine atom onto the pyrazole core, as seen in our model compound 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole (CAS No. 1354704-46-3) , transforms it into a highly versatile synthetic intermediate.[3] The bromine atom serves as an efficient chemical "handle" for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This capability allows for the systematic and rapid diversification of the pyrazole core, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Physicochemical Properties of the Model Compound

A clear understanding of the fundamental properties of the starting intermediate is critical for experimental design. The key properties for 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole are summarized below.

| Property | Value | Source |

| CAS Number | 1354704-46-3 | [3] |

| Molecular Formula | C₇H₁₁BrN₂ | [3] |

| Molecular Weight | 203.08 g/mol | [3] |

| IUPAC Name | 3-bromo-5-methyl-1-propan-2-ylpyrazole | [3] |

| SMILES | CC1=CC(=NN1C(C)C)Br | [3] |

| InChI Key | ABBVFXPIASJIAN-UHFFFAOYSA-N | [3] |

Synthesis of Substituted Bromopyrazoles: A Validated Approach

The synthesis of N-alkylated bromopyrazoles can be approached through several routes. A robust and scalable three-step sequence, adapted from general methodologies for pyrazole synthesis, involves the initial condensation to form the pyrazole core, followed by regioselective bromination.[5] This approach is favored for its reliability and control over isomer formation.

Synthetic Workflow Overview

The logical flow for the synthesis of the pyrazole core followed by bromination is a time-tested strategy. The initial cyclocondensation reaction between a hydrazine and a β-dicarbonyl equivalent is a foundational reaction in heterocyclic chemistry. Subsequent bromination using a suitable agent like N-Bromosuccinimide (NBS) provides the desired halogenated intermediate.

Caption: General workflow for the synthesis of a substituted bromopyrazole.

Detailed Experimental Protocol

This protocol describes the synthesis of a structural analog to illustrate the methodology. The choice of reagents and conditions is critical for ensuring high yield and purity.

Step 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole

-

Rationale: This step employs a classical Knorr pyrazole synthesis. Isopropylhydrazine is used as the nitrogen source, and acetylacetone provides the carbon backbone. Acetic acid serves as a catalyst to facilitate the initial condensation and subsequent cyclization.

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isopropylhydrazine (7.41 g, 0.1 mol) and absolute ethanol (100 mL).

-

Slowly add acetylacetone (10.01 g, 0.1 mol) to the solution.

-

Add 5-6 drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by vacuum distillation.

-

Step 2: Synthesis of 4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole

-

Rationale: The pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The C4 position is the most nucleophilic and is selectively brominated using N-Bromosuccinimide (NBS), a mild and effective brominating agent. Acetonitrile is a suitable polar aprotic solvent for this transformation.

-

Procedure:

-

Dissolve the 1-isopropyl-3,5-dimethyl-1H-pyrazole (13.8 g, 0.1 mol) in acetonitrile (150 mL) in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

-

Quench the reaction by adding 100 mL of water.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure brominated pyrazole.

-

Spectroscopic Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized compound is paramount. A combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy provides a self-validating system to ensure the correct molecule has been obtained.

| Technique | Expected Observations for a Substituted Bromopyrazole | Rationale |

| ¹H NMR | Absence of a signal around 6.0 ppm (pyrazole C4-H).Characteristic signals for the isopropyl group (septet for CH, doublet for CH₃).[6]Signals for the methyl group(s) on the pyrazole ring.[7]A signal for the remaining pyrazole ring proton (if any). | The disappearance of the C4-H proton signal is a key indicator of successful bromination at that position. The splitting patterns and integrations of the alkyl substituents confirm their presence and integrity. |

| ¹³C NMR | A downfield shift for the carbon atom bearing the bromine (C-Br).Characteristic signals for the isopropyl and methyl carbons.[7]Signals for the other pyrazole ring carbons. | The electronegative bromine atom deshields the attached carbon, causing its signal to shift downfield. The number of distinct carbon signals confirms the overall structure. |

| Mass Spec (MS) | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. | This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. |

| Infrared (IR) | C-N stretching vibrations within the pyrazole ring, C-H stretching from alkyl groups, and C-Br stretching vibrations (typically in the fingerprint region). | While less definitive than NMR or MS, IR spectroscopy confirms the presence of key functional groups. |

Applications in Drug Discovery: A Gateway to Novel Analogs

The primary value of 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole and its analogs lies in their role as building blocks for creating diverse molecular libraries.[8] The C-Br bond is readily functionalized, providing access to compounds that would be difficult to synthesize directly.

Core Diversification via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry. The bromopyrazole scaffold is an ideal substrate for these transformations.

Caption: Diversification of the bromopyrazole core using cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups, which are crucial for modulating interactions with biological targets, such as the ATP-binding site of kinases.[1] This is one of the most widely used methods for C-C bond formation.

-

Buchwald-Hartwig Amination: This allows for the installation of primary or secondary amines, creating opportunities for new hydrogen bonding interactions or serving as attachment points for further derivatization.[1]

-

Sonogashira Coupling: This reaction forms a C-C triple bond, introducing a rigid linear linker that can be used to probe deeper pockets in a protein binding site.

By employing these reactions, a single bromopyrazole intermediate can generate hundreds or thousands of unique analogs for high-throughput screening, significantly accelerating the hit-to-lead optimization process in drug discovery.

Conclusion

While the precise compound this compound remains elusive in the public domain, its structural motifs are representative of a critically important class of chemical intermediates. By understanding the synthesis, characterization, and strategic application of well-documented analogs like 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole, researchers are well-equipped to harness the power of the bromopyrazole scaffold. This versatile building block provides a robust and efficient platform for the discovery and development of next-generation therapeutics, underscoring the enduring importance of the pyrazole core in medicinal chemistry.

References

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate - MDPI. MDPI. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.

-

3-BROMO-5-METHYL-1H-PYRAZOLE Supplier & Distributor of CAS# 3430-17-9. Process Point, LLC. [Link]

-

2. NMR Spectra and Molecular Structure. [Link]

-

N-Methyl-3-Bromo-5-Methyl Pyrazole - Organic Synthesis International. Organic Synthesis International. [Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate. ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. NCBI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole | 1354704-46-3 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

- 8. 3-BROMO-5-METHYL-1H-PYRAZOLE Supplier & Distributor of CAS# 3430-17-9 [processpointchem.com]

reactivity of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole

An In-Depth Technical Guide to the Reactivity of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2] This guide focuses on this compound, a versatile heterocyclic building block whose strategic substitution pattern offers a gateway to diverse and complex molecular architectures. The presence of a bromine atom at the C5 position serves as a highly effective synthetic handle for a range of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[3] This document provides an in-depth exploration of the core reactivity of this pyrazole derivative, offering field-proven insights, detailed experimental protocols, and mechanistic considerations tailored for researchers, scientists, and drug development professionals.

Introduction: Structural Features and Synthetic Significance

This compound is a five-membered heterocyclic compound featuring two adjacent nitrogen atoms.[1] Its structure is characterized by:

-

N1-Methylation: This modification blocks tautomerism and prevents complications arising from N-H reactivity, simplifying its synthetic applications.[4]

-

C3-Isopropyl Group: This alkyl substituent influences the molecule's steric and electronic properties, potentially enhancing lipophilicity and modulating interactions with biological targets.[1]

-

C5-Bromo Substituent: This is the primary site of reactivity. The carbon-bromine bond is amenable to cleavage via oxidative addition to transition metal catalysts, making it an ideal electrophilic partner in a wide array of cross-coupling reactions.[3]

The strategic placement of these functional groups makes this molecule an invaluable intermediate for constructing novel chemical entities for agrochemical, materials science, and particularly, pharmaceutical applications, where pyrazole derivatives have demonstrated anti-inflammatory, anticancer, and kinase inhibitory activities.[1][2][5]

Caption: Core structure of this compound.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Diversification

The C5-bromo moiety is an ideal electrophile for palladium-catalyzed cross-coupling reactions, which are foundational for creating carbon-carbon and carbon-nitrogen bonds.[3] These methods offer unparalleled efficiency and functional group tolerance, making them indispensable in drug discovery campaigns.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl groups at the C5 position.[3][6] This is particularly critical in the synthesis of kinase inhibitors, where specific biaryl motifs are often essential for high-affinity binding.[3]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromo-pyrazole to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos facilitate both the oxidative addition and reductive elimination steps.[7]

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[8]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand, or a pre-catalyst complex like XPhos Pd G2 (2-5 mol%).[7]

-

Inerting: Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).[8]

-

Reaction: Heat the mixture to the target temperature (typically 80–110 °C) and stir vigorously for 2–24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 5-aryl-3-isopropyl-1-methyl-1H-pyrazole.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 120 | 73–97 | [8] |

| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 80 (Microwave) | Moderate to Excellent | [9] |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Reflux | Moderate to Good | [10] |

| Table 1. Representative conditions for Suzuki-Miyaura coupling of bromo-pyrazoles. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, providing access to a vast array of 5-amino-pyrazole derivatives.[11] This transformation is crucial for installing functionalities that can serve as key pharmacophores or hydrogen bond donors/acceptors, significantly influencing a molecule's biological activity.[3][12]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, but involves an amine instead of a boronic acid.[11] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex, facilitating the final reductive elimination step. The choice of a bulky, electron-rich phosphine ligand is paramount to prevent β-hydride elimination, especially when using alkylamines.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., tBuBrettPhos-Pd-G3, 1-4 mol%) and a bulky phosphine ligand to a dry reaction vessel.[14]

-

Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as LHMDS or NaOtBu (2.0-2.2 equiv).[14]

-

Solvent Addition: Add a dry, degassed aprotic solvent like toluene or dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase and purify the residue by flash column chromatography.

| Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |

| tBuDavePhos | NaOtBu | Toluene | 110 | Alkylamines lacking β-H | [13] |

| tBuBrettPhos | LHMDS | Dioxane | 100 | Aromatic & Heteroaromatic Amines | [14] |

| Table 2. Optimized conditions for Buchwald-Hartwig amination of bromo-pyrazoles. |

Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, linking the pyrazole core to a terminal alkyne.[3] The resulting alkynyl-pyrazoles are valuable synthetic intermediates that can undergo further transformations (e.g., cycloadditions) or act as rigid linkers in drug design.[15]

Mechanistic Rationale: This reaction typically involves a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step.[15]

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation: To a dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[3][8]

-

Inerting: Evacuate and backfill the flask with an inert gas.

-

Reagent Addition: Add a degassed solvent (e.g., THF or CH₃CN) and a suitable base (e.g., Et₃N or DIPA), which often serves as both the base and a co-solvent.[8][16]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion, as monitored by TLC or LC-MS.

-

Workup: Once complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Metal-Halogen Exchange for Nucleophilic Functionalization

An alternative strategy to leverage the C5-bromo bond is through metal-halogen exchange. This reaction transforms the electrophilic C5 carbon into a potent nucleophile, opening a different avenue for functionalization.

Mechanistic Rationale: Treatment of the bromo-pyrazole with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) results in a rapid exchange of the bromine atom for lithium.[17] The resulting 5-lithio-pyrazole is a highly reactive intermediate that can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups.[17]

Experimental Protocol: Lithiation and Quench with an Electrophile

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

-

Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in dry THF dropwise.

-

Warming and Quench: Allow the reaction to warm slowly to room temperature over several hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Workup and Purification: Extract the mixture with an organic solvent, wash with brine, dry, and concentrate. Purify the product by flash column chromatography.

Conclusion

This compound is a synthetically powerful and versatile building block. Its reactivity is dominated by the C5-bromo position, which serves as a reliable handle for introducing molecular diversity. Mastery of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provides researchers with a robust toolkit to generate extensive libraries of novel pyrazole derivatives. Furthermore, metal-halogen exchange offers a complementary strategy for nucleophilic functionalization. The principles and protocols outlined in this guide provide a solid foundation for leveraging the reactivity of this important intermediate in the pursuit of new discoveries in medicinal chemistry and beyond.

References

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry.

- Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210.

- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). PMC.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Table 2.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.

- Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. (n.d.). Synfacts.

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry.

- Transition-metal-catalyzed C–H functionaliz

- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). The Journal of Organic Chemistry.

- Catalytic C-H allylation and benzylation of pyrazoles. (n.d.). Semantic Scholar.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. (n.d.). Benchchem.

- Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. (n.d.).

- Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.).

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.

- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Tetrahedron Letters.

- Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole. (n.d.). Benchchem.

- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.).

- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).

- Buchwald–Hartwig amin

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). ZORA.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.

- Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). (n.d.).

- Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com.

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). PubMed.

- Novel Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2012). PubMed.

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.).

- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (n.d.).

- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC.

Sources

- 1. rroij.com [rroij.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. html.rhhz.net [html.rhhz.net]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 17. researchgate.net [researchgate.net]

A-Z Guide to 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole Synthesis: Mechanism, Protocol, and Optimization

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. We delve into the mechanistic underpinnings of the regioselective bromination of the pyrazole core, detailing the electronic and steric factors that govern the reaction's outcome. A validated, step-by-step laboratory protocol is presented, leveraging N-Bromosuccinimide (NBS) as a mild and effective brominating agent. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into process optimization, safety considerations, and characterization of the final product.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1][2] The structural versatility and unique electronic properties of the pyrazole ring allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] Halogenated pyrazoles, in particular, are crucial intermediates. The introduction of a bromine atom, as in this compound, provides a reactive handle for further molecular elaboration through cross-coupling reactions such as Suzuki-Miyaura or Sonogashira, enabling the construction of complex molecular architectures.[1] Understanding the precise mechanism and methodology for the regioselective synthesis of such compounds is therefore of paramount importance for the rapid development of new chemical entities.

Mechanistic Insights: The Electrophilic Bromination of 1,3-Disubstituted Pyrazoles

The formation of this compound from its precursor, 3-isopropyl-1-methyl-1H-pyrazole, is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The regioselectivity of this transformation—bromination at the C5 position—is a direct consequence of the electronic and steric landscape of the pyrazole ring, as dictated by the N-methyl and C3-isopropyl substituents.

Electronic Landscape of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic heterocycle. It features two adjacent nitrogen atoms:

-

The N1-Nitrogen (Pyrrole-like): Substituted with a methyl group, this nitrogen is considered "pyrrole-like." It donates its lone pair of electrons into the aromatic π-system, thereby increasing the electron density of the ring and activating it towards electrophilic attack.

-

The N2-Nitrogen (Pyridine-like): This nitrogen is considered "pyridine-like." Its lone pair is oriented in the plane of the ring and is not part of the aromatic system. It exerts an electron-withdrawing inductive effect.

The net effect is an activated ring system, with the highest electron density located at the C4 and C5 positions.

Regioselectivity: Directing Effects of Substituents

In electrophilic aromatic substitution, the rate-determining step is the attack of the aromatic π-system on the electrophile (in this case, a source of Br⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The stability of this intermediate dictates the preferred position of attack.

-

Attack at C4: Electrophilic attack at the C4 position is often kinetically favored in unsubstituted pyrazoles.[5]

-

Attack at C5: In the case of 3-isopropyl-1-methyl-1H-pyrazole, the C5 position is strongly favored. This preference is rationalized by examining the stability of the arenium ion intermediates. When the electrophile attacks C5, a resonance structure can be drawn where the positive charge is placed on the carbon atom (C4) adjacent to the electron-donating N1-methyl group. This allows for direct delocalization and stabilization of the positive charge by the N1 nitrogen's lone pair. Attack at C4 does not afford this same degree of stabilization from the N1 substituent. Furthermore, the bulky isopropyl group at C3 sterically hinders the approach of the electrophile to the adjacent C4 position, further promoting attack at the more accessible C5 position.

The overall mechanism using N-Bromosuccinimide (NBS) as the bromine source proceeds as follows:

Caption: Electrophilic Aromatic Substitution Mechanism.

Validated Synthetic Protocol

This protocol describes the synthesis of this compound via the direct bromination of 3-isopropyl-1-methyl-1H-pyrazole using N-Bromosuccinimide. NBS is chosen for its mild reaction conditions and ease of handling compared to elemental bromine.[6][7]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-isopropyl-1-methyl-1H-pyrazole | ≥97% | Commercially Available | Starting material |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Brominating agent. Should be recrystallized if yellow.[6] |

| Acetonitrile (MeCN) | Anhydrous | Commercially Available | Reaction solvent |

| Dichloromethane (DCM) | Reagent | Commercially Available | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house | For quenching |

| Brine | Saturated NaCl(aq) | Prepared in-house | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available | Drying agent |